5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic molecule characterized by the presence of three distinct aromatic rings substituted with chlorine, methoxy, and trifluoromethyl groups, respectively. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The aromatic rings are introduced through electrophilic aromatic substitution reactions. For instance, the trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(methyl)phenyl]-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the trifluoromethyl group in 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole distinguishes it from other similar compounds. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity and electronic effects, which can enhance its biological activity and stability.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O/c1-30-20-12-4-15(5-13-20)21-14-22(16-2-8-18(24)9-3-16)29(28-21)19-10-6-17(7-11-19)23(25,26)27/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVYHKUVPXMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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